molecular formula C11H12F3NO2 B2585038 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine CAS No. 2189368-27-0

2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine

Cat. No. B2585038
CAS RN: 2189368-27-0
M. Wt: 247.217
InChI Key: BKCIKXNUVZQWOL-UHFFFAOYSA-N
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Description

“2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, a trifluoromethyl group, and an oxolane ring attached via a methoxy group . The presence of these groups contributes to the compound’s unique physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridine derivatives have been synthesized and structurally analyzed to understand their optical properties and potential applications in materials science. For example, Cetina et al. (2010) synthesized three pyridine derivatives and investigated their structural features using IR, electronic spectroscopy, and X-ray diffraction methods. The optical properties of these compounds were explored through UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on their emission spectra (Cetina, Tranfić, Sviben, & Jukić, 2010).

Magnetic and Optical Properties

The research has also focused on the magnetic and optical properties of pyridine derivatives. Alexandropoulos et al. (2011) reported the synthesis of nonanuclear lanthanide clusters using a pyridine derivative, which displayed single-molecule magnetism behavior and intense red photoluminescence. This study highlights the dual physical properties of these clusters, potentially applicable in developing new materials for electronic and photonic devices (Alexandropoulos et al., 2011).

Catalytic Applications

The catalytic applications of pyridine derivatives in organic synthesis have been explored. For instance, Bacchi et al. (2005) studied the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. This research demonstrates the utility of pyridine derivatives in facilitating complex organic transformations, which could be beneficial in synthesizing pharmaceuticals and agrochemicals (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Electronic and Redox Behavior

The electronic properties and redox behavior of pyridine-derivative complexes have been investigated to understand their interactions with other molecules. For example, Browne et al. (2006) synthesized 1,2,4-triazole-based oxovanadium(V) complexes and studied their spectroscopic characterization, electrochemical properties, and interactions with hydrogen peroxide. This work sheds light on the potential of pyridine derivatives in developing sensors and catalysts for environmental and industrial applications (Browne et al., 2006).

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-15-10(6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCIKXNUVZQWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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